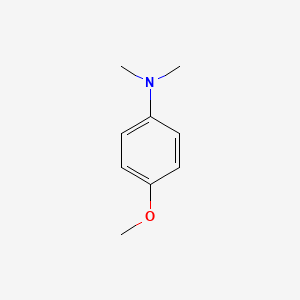

4-Methoxy-N,N-dimethylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10(2)8-4-6-9(11-3)7-5-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKDMNHEQMILPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220377 | |

| Record name | N,N-Dimethyl-4-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701-56-4 | |

| Record name | 4-Methoxy-N,N-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-4-anisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 701-56-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethyl-4-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIMETHYL-P-ANISIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8CL89W8AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Methoxy-N,N-dimethylaniline CAS number and properties

An In-depth Technical Guide to 4-Methoxy-N,N-dimethylaniline CAS Number: 701-56-4

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. It covers the compound's core properties, safety information, and detailed experimental protocols for its synthesis and application in further chemical reactions.

Compound Identification and Properties

This compound, also known as N,N-Dimethyl-p-anisidine, is an aromatic organic compound. Its structure features a dimethylamino group and a methoxy group attached to a benzene ring at positions 1 and 4, respectively.

Chemical and Physical Data

The key quantitative properties of this compound are summarized in the tables below for easy reference.

Table 1: Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| Physical Form | Solid, Semi-solid, or Liquid |

| Melting Point | 48 °C |

| Boiling Point | 239.2 °C at 760 mmHg |

| Density | 0.998 g/cm³ |

| Flash Point | 69.5 °C |

| Vapor Pressure | 0.0407 mmHg at 25 °C |

| Solubility | Slightly soluble in water (1.7 g/L at 25 °C)[1] |

| Storage Temperature | Room Temperature, sealed in a dry place[2][3] |

Table 2: Chemical Descriptors

| Descriptor | Value |

| IUPAC Name | This compound[3] |

| Canonical SMILES | CN(C)C1=CC=C(C=C1)OC[1][2] |

| InChI Key | ZTKDMNHEQMILPE-UHFFFAOYSA-N[1][3] |

| pKa | 5.84 ± 0.12 (Predicted)[1][2] |

| LogP | 1.76120[2] |

| Hydrogen Bond Donor Count | 0[2] |

| Hydrogen Bond Acceptor Count | 2[1][2] |

| Rotatable Bond Count | 2[1][2] |

Health and Safety Information

Proper handling of this compound is crucial. The compound is classified as hazardous, and appropriate personal protective equipment (PPE) should be used at all times.

Table 3: GHS Hazard and Precautionary Statements

| Classification | Code | Statement |

| Hazard Statements | H302 | Harmful if swallowed[3] |

| H315 | Causes skin irritation[3] | |

| H319 | Causes serious eye irritation[3] | |

| H335 | May cause respiratory irritation[3] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[3][4] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3][4] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its use in a subsequent photocatalytic reaction.

Synthesis via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines.[5] In this case, p-anisidine (4-methoxyaniline) is dimethylated using excess formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[1] The reaction proceeds via the formation of an iminium ion, which is subsequently reduced by a hydride transfer from formic acid.[6] The reaction is irreversible due to the loss of carbon dioxide gas and stops once the tertiary amine is formed, preventing the formation of quaternary ammonium salts.[5]

Materials:

-

p-Anisidine (4-methoxyaniline)

-

Formaldehyde (37% aqueous solution)

-

Formic acid (98-100%)

-

Sodium hydroxide (NaOH) solution (e.g., 2N)

-

Ethyl acetate or other suitable organic solvent

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask, combine p-anisidine with an excess of formic acid and a 37% aqueous solution of formaldehyde.[1][2]

-

Attach a reflux condenser to the flask.

-

Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours.[2] The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully basify the mixture by slowly adding a sodium hydroxide solution until the pH reaches approximately 9-10.

-

Transfer the neutralized mixture to a separatory funnel.

-

Extract the aqueous layer three times with an organic solvent such as ethyl acetate.[2]

-

Combine the organic extracts and wash them with brine.

-

Dry the combined organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter off the drying agent.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography if necessary.[1]

Caption: Workflow for the synthesis of this compound.

Photocatalytic Sulfonylation of this compound

This protocol describes the use of this compound as a substrate in a visible-light-mediated photocatalytic reaction to synthesize complex sulfones.[3] The reaction involves the generation of a sulfinyl radical from an N-hydroxymethylphthalimide (NHMP) sulfone precursor, which then reacts with the electron-rich aniline derivative.

Materials:

-

This compound (1 equivalent)

-

NHMP sulfone derivative (2-3 equivalents)

-

Ru(bpy)₃(PF₆)₂ (2 mol %)

-

Degassed Acetonitrile (MeCN, 0.1 M)

-

Water

-

Ethyl acetate

Procedure:

-

Charge a 10 mL sealed vial with this compound, the corresponding NHMP sulfone derivative, and the photocatalyst Ru(bpy)₃(PF₆)₂.[3]

-

Evacuate the vial and backfill it with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Add degassed acetonitrile (0.1 M) to the vial via a syringe.

-

Place the vial approximately 5.0 cm from a blue LED light source (λₘₐₓ = 440 nm) and irradiate for 2 hours. The reaction temperature should be maintained at 40–50 °C.[3]

-

Upon completion of the reaction (monitored by TLC or LC-MS), dilute the reaction mixture with water.

-

Extract the product from the aqueous layer using ethyl acetate.

-

Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude sulfonylated product.

-

Purify the product as needed, typically via column chromatography.

Caption: Experimental workflow for photocatalytic sulfonylation.

References

Synthesis of 4-Methoxy-N,N-dimethylaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 4-Methoxy-N,N-dimethylaniline, a key intermediate in the pharmaceutical and chemical industries. This document details various methodologies, including the classic Eschweiler-Clarke reaction, modern reductive amination techniques, and palladium-catalyzed Buchwald-Hartwig amination. Additionally, a greener synthesis approach using dimethyl carbonate is discussed. Each method is presented with detailed experimental protocols, comparative quantitative data, and visual representations of the reaction pathways to aid researchers in selecting the most suitable route for their specific needs.

Comparison of Primary Synthesis Routes

The selection of a synthetic pathway for this compound is a critical decision influenced by factors such as desired yield, purity, scalability, and the availability of starting materials and reagents. The following table summarizes the key quantitative parameters for the three primary synthesis routes discussed in this guide.

| Synthesis Route | Starting Material(s) | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) |

| Eschweiler-Clarke Reaction | p-Anisidine | Formaldehyde, Formic Acid | 4.5 - 20 hours | 65 - 130°C | ~59-74%[1] |

| Reductive Amination | p-Anisidine | Formaldehyde, Sodium triacetoxyborohydride | ~1 hour | Room Temperature | Good to High |

| Buchwald-Hartwig Amination | 4-Chloroanisole, Dimethylamine | Pd₂(dba)₃, XPhos, K₃PO₄ | ~16 hours | 80 - 110°C | Good to High |

I. Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established and straightforward method for the N,N-dimethylation of primary amines. This reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent. A key advantage of this method is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[2][3]

Signaling Pathway

Caption: Eschweiler-Clarke reaction pathway for the synthesis of this compound.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-anisidine (1 equivalent) in a suitable solvent such as ethanol.

-

Reagent Addition: Add an excess of aqueous formaldehyde (e.g., 10 equivalents) followed by an excess of formic acid.[1]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 65-100°C) and maintain for 4.5 to 20 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow addition of a saturated sodium hydroxide or sodium carbonate solution until the pH is basic.

-

Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.[4]

II. Reductive Amination

Reductive amination is a versatile method for forming amines from carbonyl compounds and ammonia or primary/secondary amines. For the synthesis of this compound, p-anisidine is reacted with formaldehyde to form an intermediate imine or enamine, which is then reduced in situ to the desired tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a mild and selective option that allows the reaction to be performed at room temperature.[5][6]

Signaling Pathway

Caption: Reductive amination pathway for the synthesis of this compound.

Experimental Protocol

-

Reaction Setup: To a stirred solution of p-anisidine (1 equivalent) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add formaldehyde (2.2 equivalents, as a 37% aqueous solution).

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 equivalents) portion-wise to the reaction mixture. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Stir the reaction for approximately 1-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

III. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] This method is particularly useful for coupling aryl halides or triflates with amines. For the synthesis of this compound, this involves the reaction of a 4-haloanisole (e.g., 4-chloroanisole or 4-bromoanisole) with dimethylamine in the presence of a palladium catalyst and a suitable ligand.[9]

Signaling Pathway

Caption: Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol

-

Reaction Setup: In an oven-dried Schlenk tube or a similar reaction vessel, combine the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos or tBu₃P·HBF₄), and the base (e.g., sodium tert-butoxide or potassium phosphate).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition: Add the 4-haloanisole (1 equivalent), followed by the solvent (e.g., anhydrous toluene or THF), and finally the dimethylamine (as a solution in THF or as a gas).

-

Reaction Conditions: Heat the reaction mixture to the specified temperature (typically 80-110°C) and stir for the required time (e.g., 16 hours). Monitor the reaction by GC-MS or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

IV. Alternative "Green" Synthesis: N-methylation with Dimethyl Carbonate

In the pursuit of more environmentally friendly synthetic methods, dimethyl carbonate (DMC) has emerged as a "green" methylating agent, offering a safer alternative to traditional reagents like methyl iodide and dimethyl sulfate.[10] The reaction of anilines with DMC can be catalyzed by onium salts to produce N,N-dimethylated products with high selectivity and yield.[11]

Experimental Protocol (Conceptual)

-

Reaction Setup: In a high-pressure reactor, charge p-anisidine, dimethyl carbonate (in excess), and a catalytic amount of an onium salt (e.g., tetrabutylammonium bromide).

-

Reaction Conditions: Heat the sealed reactor to a temperature typically in the range of 160-200°C for several hours.

-

Work-up and Purification: After cooling, the excess dimethyl carbonate and any co-solvent can be removed by distillation. The remaining mixture can be worked up by extraction and purified by distillation or chromatography to yield this compound.

Product Purification

Regardless of the synthetic route employed, the final product, this compound, may require purification to remove unreacted starting materials, by-products, and residual catalyst. Common purification techniques include:

-

Vacuum Distillation: Effective for separating the product from less volatile impurities.

-

Column Chromatography: Silica gel chromatography using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) is a standard method for achieving high purity.[4]

-

Acid-Base Extraction: To remove any unreacted p-anisidine or mono-methylated product, the crude mixture can be dissolved in an organic solvent and washed with a dilute acid solution. The desired tertiary amine will remain in the organic phase, while the primary and secondary amines will be protonated and move to the aqueous phase. Subsequent neutralization of the aqueous layer and extraction can be used to recover these materials if desired.

References

- 1. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. Purification of N,N-Dimethylaniline - Chempedia - LookChem [lookchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methoxy-N,N-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-N,N-dimethylaniline, also known as N,N-dimethyl-p-anisidine, is an aromatic organic compound with the chemical formula C₉H₁₃NO. This tertiary amine is a derivative of aniline and finds utility in various chemical syntheses, including as a precursor in the production of dyes and as a reagent in specific organic reactions. Its electronic properties, influenced by the electron-donating methoxy and dimethylamino groups, make it a subject of interest in the study of electrophilic aromatic substitution and other chemical transformations. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its reactivity.

Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in experimental settings. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO | [1][2] |

| Molecular Weight | 151.21 g/mol | [2][3] |

| Appearance | Solid or Semi-solid or liquid or lump | [1] |

| Melting Point | 48 °C | [4] |

| Boiling Point | 239.2 °C at 760 mmHg | [3][4] |

| Density | 1.0 ± 0.1 g/cm³ | [3] |

| Solubility | Slightly soluble in water (1.7 g/L at 25 °C) | [5] |

| pKa of Conjugate Acid | 5.84 ± 0.12 (Predicted) | [4][5] |

| Storage | Sealed in dry, room temperature | [1][4] |

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the presence of the electron-donating dimethylamino and methoxy groups on the aromatic ring. These groups increase the electron density of the benzene ring, making it highly susceptible to electrophilic attack, particularly at the ortho and para positions relative to the activating groups.

Basicity

The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, rendering the molecule basic. The methoxy group, being electron-donating, further increases the electron density on the nitrogen, enhancing its basicity compared to aniline. However, the lone pair on the nitrogen can also be delocalized into the aromatic ring through resonance, which tends to decrease its availability for protonation compared to aliphatic amines.

Nucleophilicity

The increased electron density on the aromatic ring and the nitrogen atom makes this compound a good nucleophile. It readily participates in reactions with electrophiles.

Electrophilic Aromatic Substitution

As an activated aromatic compound, this compound undergoes electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, with ease. A notable example is the Vilsmeier-Haack reaction, which introduces a formyl group onto the aromatic ring.

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (of 4-methoxy-N-methylaniline in CDCl₃, 400 MHz):

-

δ 6.82 (d, J = 8.7 Hz, 2H): Aromatic protons ortho to the methoxy group.

-

δ 6.60 (d, J = 8.6 Hz, 2H): Aromatic protons ortho to the N-methylamino group.

-

δ 3.77 (s, 3H): Protons of the methoxy group.

-

δ 2.81 (s, 3H): Protons of the N-methyl group.[6]

¹³C NMR (of 4-methoxy-N-methylaniline in CDCl₃, 101 MHz):

-

δ 152.13, 143.75, 114.96, 113.67, 55.89, 31.63 [6]

For this compound, one would expect to see a singlet for the six protons of the two N-methyl groups and a singlet for the three protons of the methoxy group in the ¹H NMR spectrum. The aromatic region would show signals corresponding to the four aromatic protons. In the ¹³C NMR spectrum, distinct signals for the aromatic carbons, the N-methyl carbons, and the methoxy carbon would be observed.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Expected vibrational frequencies include:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1500-1600 cm⁻¹

-

C-N stretching: ~1310-1360 cm⁻¹

-

C-O stretching (aryl ether): ~1230-1270 cm⁻¹ (asymmetric) and ~1020-1075 cm⁻¹ (symmetric)

UV-Vis Spectroscopy

The UV-Vis spectrum of N,N-dimethylaniline in cyclohexane shows an absorption maximum at 251 nm.[7] For this compound, a bathochromic (red) shift in the absorption maximum is expected due to the presence of the electron-donating methoxy group, which extends the conjugation of the system.

Experimental Protocols

Synthesis of this compound via Eschweiler-Clarke Reaction

This method provides a straightforward route to this compound from p-anisidine.

Materials:

-

p-Anisidine (4-methoxyaniline)

-

Formic acid (88-98%)

-

Formaldehyde solution (37% in water)

-

Sodium hydroxide solution

-

Organic solvent (e.g., ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve p-anisidine in an excess of formic acid.

-

Slowly add an excess of formaldehyde solution to the mixture while stirring.

-

Heat the reaction mixture to reflux at 80-100°C for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the mixture by adding a sodium hydroxide solution until the pH is approximately 9-10.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography.[8][9]

Caption: Workflow for the synthesis of this compound.

Vilsmeier-Haack Formylation of this compound

This reaction introduces a formyl group onto the aromatic ring, typically at the position ortho to the strongly activating dimethylamino group.

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Sodium acetate solution

-

Diethyl ether (Et₂O) or other suitable organic solvent

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flask cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide with stirring to form the Vilsmeier reagent.

-

To this mixture, add a solution of this compound in DMF.

-

Allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice.

-

Add a solution of sodium acetate and stir.

-

Extract the product with an organic solvent like diethyl ether.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the crude product.

-

Purify the product by column chromatography.[10][11][12][13]

References

- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. rsc.org [rsc.org]

- 5. pure.mpg.de [pure.mpg.de]

- 6. PhotochemCAD | N,N-Dimethyl-aniline [photochemcad.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 13. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Safety Data for 4-Methoxy-N,N-dimethylaniline

This guide provides a comprehensive overview of the safety data for 4-Methoxy-N,N-dimethylaniline (CAS No: 701-56-4), tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, and the necessary precautions for safe handling, based on available Safety Data Sheets (SDS).

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its proper handling and storage. These properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₃NO | [1][2][3] |

| Molecular Weight | 151.21 g/mol | [1][3][4] |

| Physical State | Solid, Semi-solid, or liquid | |

| Appearance | Beige Solid or Low melting solid | [5] |

| Odor | Odorless | [5] |

| Melting Point/Range | 33 - 36 °C / 91.4 - 96.8 °F | [5] |

| Boiling Point/Range | 135 - 136 °C / 275 - 276.8 °F @ 19 mmHg 239.2±23.0 °C at 760 mmHg | [2][5] |

| Flash Point | 110 °C / 230 °F 69.5±24.9 °C | [2][5] |

| Density | 1.0±0.1 g/cm³ | [2] |

| Solubility | Slightly soluble (1.7 g/L at 25 °C) | [6] |

| Vapor Pressure | 0.0±0.5 mmHg at 25°C | [2] |

| Purity | >95% (GC) or 98% | [3][7] |

| Storage Temperature | Room Temperature, sealed in dry, inert atmosphere | [3][8] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to acute toxicity and irritation.

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5][8] |

| Acute Toxicity, Inhalation (Dusts/Mists) | Category 4 | H332: Harmful if inhaled | [5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][8] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [3][4][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][3][4][8] |

Signal Word: Warning[5]

Hazard Pictogram:

-

GHS07 (Exclamation Mark)

Toxicological Information

Detailed quantitative toxicological data such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) are not available in the reviewed safety data sheets. The toxicological properties have not been fully investigated.[1][5]

| Toxicity Endpoint | Result | Reference(s) |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [5][8] |

| Acute Inhalation Toxicity | Category 4 (Harmful if inhaled) | [5] |

| Acute Dermal Toxicity | No data available | [4] |

| Carcinogenicity | No component of this product is identified as a carcinogen by IARC, ACGIH, or NTP. | [1][8] |

| Reproductive Toxicity | No data available | [1] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | [1] |

Experimental Protocols

The Safety Data Sheets for this compound do not provide detailed experimental methodologies for the cited toxicological or physical hazard data. The classifications are based on established regulatory standards such as the OSHA Hazard Communication Standard (29 CFR 1910.1200).[4][5] Adherence to standard practices for handling hazardous chemicals is mandatory.

Safe Handling Protocol:

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible.[5]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[1][4]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of them properly after use. Wear a lab coat or other protective clothing.[1][4]

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved P95 or P1 type particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[1]

-

-

Hygiene Measures: Wash hands thoroughly after handling and before breaks.[1] Do not eat, drink, or smoke in the laboratory.[5]

-

Handling Precautions: Avoid contact with skin, eyes, and clothing.[5] Avoid breathing dust, fumes, or vapors.[5] Avoid dust formation.[5]

Logical Workflow: Hazard Response

The following diagram illustrates the logical workflow for responding to an exposure or spill event involving this compound, based on the first-aid and accidental release measures outlined in the SDS.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[4]

-

Conditions to Avoid: Extremes of temperature and direct sunlight.[4] Avoid formation of dust.[5]

-

Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][5]

-

Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4][5]

Fire-Fighting and Disposal Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Disposal: Dispose of this material and its container at a licensed hazardous waste disposal facility.[1] Do not let the product enter drains.[1] Contaminated packaging should be disposed of as unused product.[1]

This technical guide summarizes the currently available safety information for this compound. Users must always consult the most recent and complete Safety Data Sheet from their supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

References

- 1. capotchem.cn [capotchem.cn]

- 2. This compound | CAS#:701-56-4 | Chemsrc [chemsrc.com]

- 3. benchchem.com [benchchem.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. Page loading... [guidechem.com]

- 7. calpaclab.com [calpaclab.com]

- 8. angenechemical.com [angenechemical.com]

A Comprehensive Spectroscopic Guide to 4-Methoxy-N,N-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 4-Methoxy-N,N-dimethylaniline, a compound of interest in various chemical and pharmaceutical research fields. This document compiles and presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables provide a consolidated summary of the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 6.87 – 6.82 | m | 2H | Ar-H | |

| 6.78 – 6.73 | m | 2H | Ar-H | |

| 3.76 | s | 3H | -OCH₃ | |

| 2.86 | s | 6H | -N(CH₃)₂ |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 151.98 | Ar-C (C-O) |

| 145.70 | Ar-C (C-N) |

| 114.92 | Ar-C |

| 114.59 | Ar-C |

| 55.72 | -OCH₃ |

| 41.83 | -N(CH₃)₂ |

Solvent: CDCl₃, Frequency: 101 MHz

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-2800 | C-H stretch (aromatic and aliphatic) |

| ~1610 | C=C stretch (aromatic ring) |

| ~1510 | C=C stretch (aromatic ring) |

| ~1240 | C-O stretch (aryl ether) |

| ~1040 | C-N stretch |

Note: The IR data is based on typical values for similar aromatic compounds and may vary slightly based on the experimental conditions.

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 151 | High | [M]⁺ (Molecular Ion) |

| 136 | High | [M - CH₃]⁺ |

| 108 | Moderate | [M - CH₃ - CO]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is approximately 4-5 cm.

2. ¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 10-12 ppm centered around 5 ppm is typically sufficient.

-

Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

3. ¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 200-220 ppm is generally used.

-

A sufficient number of scans (typically several hundred to thousands) are required to achieve an adequate signal-to-noise ratio.

-

Process the FID similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

-

Place a small amount (1-2 mg) of this compound in an agate mortar.

-

Add approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

2. Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

1. Sample Introduction:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

2. Data Acquisition (Electron Ionization - EI):

-

The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

The detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualizations

Spectroscopic Analysis Workflow

Caption: Workflow for Spectroscopic Analysis.

Mass Spectrometry Fragmentation Pathway

Caption: Fragmentation of this compound.

An In-depth Technical Guide to the Basicity and pKa of 4-Methoxy-N,N-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the basicity and pKa value of 4-Methoxy-N,N-dimethylaniline, an aromatic amine of interest in various chemical and pharmaceutical research domains. The document details its physicochemical properties, experimental protocols for pKa determination, and a theoretical framework for understanding its basicity.

Core Concepts: Basicity and pKa

The basicity of an amine refers to its ability to accept a proton (H⁺). This property is quantified by the pKa value of its conjugate acid. A higher pKa value indicates a stronger base, as the conjugate acid is weaker and less likely to donate its proton. For an amine (B), the equilibrium with its conjugate acid (BH⁺) in water is represented as:

B + H₂O ⇌ BH⁺ + OH⁻

The pKa is the negative logarithm of the acid dissociation constant (Ka) of the conjugate acid (BH⁺). Understanding the pKa is crucial in drug development as it influences a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) properties.

Physicochemical Data of this compound

The quantitative data for this compound is summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 701-56-4 | [1] |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| Predicted pKa | 5.84 ± 0.12 | [2][3] |

Theoretical Framework of Basicity

The basicity of this compound is primarily influenced by the electronic effects of its substituents on the aromatic ring.

-

N,N-dimethyl group: The two methyl groups on the nitrogen atom are electron-donating through the inductive effect, increasing the electron density on the nitrogen and making the lone pair more available for protonation.

-

Methoxy group (-OCH₃): Located at the para position, the methoxy group exerts two opposing effects:

-

+M (Mesomeric) or +R (Resonance) effect: The lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing the electron density, particularly at the ortho and para positions. This effect enhances the basicity of the amino group.

-

-I (Inductive) effect: The electronegative oxygen atom withdraws electron density from the ring through the sigma bonds.

-

Generally, for the methoxy group, the +M effect is stronger than the -I effect, leading to an overall electron-donating character. This increases the electron density on the nitrogen atom of the dimethylamino group, making this compound more basic than aniline.

Experimental Determination of pKa

The pKa of an aromatic amine like this compound can be determined experimentally using several methods, with potentiometric titration and spectrophotometry being the most common.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[4] The procedure involves titrating a solution of the amine with a strong acid and monitoring the change in pH.

Materials and Equipment:

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Potassium Chloride (KCl)

-

Deionized water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Beaker (50 mL or 100 mL)

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of approximately 1 mM concentration. Due to the limited water solubility of many aromatic amines, a co-solvent system (e.g., water-methanol or water-ethanol) may be necessary.[5][6]

-

Ionic Strength Adjustment: Add a sufficient amount of KCl to the analyte solution to maintain a constant ionic strength, typically around 0.15 M.[7]

-

Initial pH Adjustment: Acidify the solution to a pH of approximately 1.8-2.0 by adding 0.1 M HCl. This ensures that the amine is fully protonated at the start of the titration.[7]

-

Titration: Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette.

-

Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize. Continue the titration until the pH reaches approximately 12-12.5.[7]

-

Data Analysis: Plot the pH values against the volume of NaOH added to obtain a titration curve. The pKa can be determined from the half-equivalence point, which is the point on the curve where half of the protonated amine has been neutralized. At this point, pH = pKa.

Logical Workflow for pKa Determination

The following diagram illustrates the logical workflow for the experimental determination of the pKa value of an aromatic amine.

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

This technical guide has provided a detailed examination of the basicity and pKa of this compound. The predicted pKa value of 5.84±0.12 reflects the influence of the electron-donating dimethylamino and methoxy groups. The outlined experimental protocol for potentiometric titration offers a reliable method for the empirical determination of this crucial physicochemical parameter. A thorough understanding of the pKa is essential for professionals in research and drug development to predict and optimize the behavior of molecules in biological systems.

References

- 1. CID 159413652 | C18H26N2O2 | CID 159413652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-methoxy-2,6-dimethyl-aniline synthesis - chemicalbook [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC | JOURNAL OF SCIENCE RESEARCH [journals.ui.edu.ng]

- 7. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide to the Electronic Effects of Substituents on N,N-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of various substituents on the N,N-dimethylaniline core structure. Understanding these effects is crucial for tuning the reactivity, basicity, and spectroscopic properties of this important scaffold, which finds widespread application in the synthesis of dyes, pharmaceuticals, and other functional materials. This document presents quantitative data, detailed experimental protocols, and visual representations of key chemical principles to aid researchers in their scientific endeavors.

Quantitative Analysis of Substituent Effects

The electronic influence of a substituent on the N,N-dimethylaniline ring can be quantified through several key parameters: Hammett constants (σ), pKa values, and NMR chemical shifts (¹³C and ¹⁵N). These parameters provide a numerical basis for understanding and predicting how a substituent will modulate the electron density of the aromatic system and the lone pair on the nitrogen atom.

Hammett Constants

The Hammett equation, log(K/K₀) = ρσ, is a fundamental tool in physical organic chemistry for quantifying the electronic effects of meta- and para-substituents on the reactivity and equilibrium of aromatic compounds. The substituent constant, σ, is a measure of the electronic effect of a particular substituent, while the reaction constant, ρ, indicates the sensitivity of a given reaction to these effects. For the ionization of anilinium ions, a positive ρ value signifies that electron-withdrawing groups increase the acidity (decrease the pKa).

pKa Values

The pKa of the conjugate acid of a substituted N,N-dimethylaniline is a direct measure of its basicity. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, making it more basic and resulting in a higher pKa value. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, leading to lower basicity and a lower pKa value.

NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. The chemical shifts of the carbon (¹³C) and nitrogen (¹⁵N) atoms in the N,N-dimethylaniline scaffold are sensitive to changes in electron density induced by substituents. Generally, electron-donating groups cause an upfield shift (lower ppm) of the para-carbon and the nitrogen atom, while electron-withdrawing groups lead to a downfield shift (higher ppm).

Table 1: Electronic Parameters of Substituted N,N-dimethylanilines

| Substituent (para-) | Hammett Constant (σp) | pKa | ¹³C NMR (δ C4, ppm) | ¹⁵N NMR (δ, ppm) |

| -H | 0.00 | 5.07 | 117.1 | -326.5 |

| -CH₃ | -0.17 | 5.46 | 116.4 | -329.1 |

| -OCH₃ | -0.27 | 5.55 | 114.5 | -331.2 |

| -N(CH₃)₂ | -0.83 | 6.56 | 113.1 | -338.7 |

| -Cl | 0.23 | 4.68 | 118.3 | -323.8 |

| -Br | 0.23 | 4.23 | 118.5 | -323.5 |

| -CN | 0.66 | 3.45 | 121.2 | -318.9 |

| -NO₂ | 0.78 | 0.65 | 125.8 | -312.3 |

Note: The presented pKa and NMR data are representative values and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Synthesis of a Series of para-Substituted N,N-dimethylanilines

This protocol describes a general method for the synthesis of para-substituted N,N-dimethylanilines via the methylation of the corresponding para-substituted anilines.

Materials:

-

Appropriate para-substituted aniline (10 mmol)

-

Iodomethane (Methyl iodide) (30 mmol)

-

Potassium carbonate (K₂CO₃) (30 mmol)

-

Acetonitrile (50 mL)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a 100 mL round-bottom flask, add the para-substituted aniline (10 mmol) and potassium carbonate (30 mmol).

-

Add acetonitrile (50 mL) to the flask and stir the suspension.

-

Slowly add iodomethane (30 mmol) to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.

-

Remove the acetonitrile from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-dimethylaniline derivative.

-

Purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the pKa of a substituted N,N-dimethylaniline using potentiometric titration.

Materials:

-

Substituted N,N-dimethylaniline (~0.1 mmol)

-

Methanol (50 mL)

-

Deionized water (50 mL)

-

Standardized 0.1 M Hydrochloric acid (HCl) solution

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Accurately weigh approximately 0.1 mmol of the substituted N,N-dimethylaniline and dissolve it in 50 mL of methanol in a 150 mL beaker.

-

Add 50 mL of deionized water to the beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Record the initial pH of the solution.

-

Titrate the solution by adding the standardized 0.1 M HCl solution in small increments (e.g., 0.1 mL) from a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration until the pH changes become minimal after passing the equivalence point.

-

Plot a titration curve of pH versus the volume of HCl added.

-

The pKa is the pH at the half-equivalence point, which can be determined from the titration curve or its first derivative plot.

NMR Spectroscopic Analysis

This protocol provides a general procedure for acquiring ¹³C and ¹⁵N NMR spectra of substituted N,N-dimethylanilines.

Materials:

-

Substituted N,N-dimethylaniline (~20-30 mg for ¹³C, ~50-100 mg for ¹⁵N)

-

Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube

Procedure:

-

Dissolve the sample of the substituted N,N-dimethylaniline in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.

-

Place the NMR tube in the NMR spectrometer.

-

Acquire a ¹H NMR spectrum to confirm the structure and purity of the sample.

-

For ¹³C NMR spectroscopy, acquire a proton-decoupled spectrum. Typical acquisition parameters include a spectral width of 250 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹⁵N NMR spectroscopy, use a proton-decoupled pulse sequence. Due to the low natural abundance and gyromagnetic ratio of ¹⁵N, a larger number of scans and a longer relaxation delay (e.g., 5-10 seconds) may be necessary. The use of techniques like DEPT or INEPT can enhance sensitivity.

-

Process the acquired spectra (Fourier transformation, phase correction, and baseline correction) and reference the chemical shifts to the solvent signal or an internal standard (e.g., tetramethylsilane for ¹³C).

Visualizing Electronic Effects and Reaction Mechanisms

Hammett Plot for the Basicity of Substituted N,N-dimethylanilines

The relationship between the electronic nature of a substituent and the basicity of the N,N-dimethylaniline can be visualized using a Hammett plot.

Caption: Hammett plot showing the linear free-energy relationship between the pKa and the Hammett substituent constant (σp).

Mechanism of Electrophilic Aromatic Substitution

The N,N-dimethylamino group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions. The following diagram illustrates the mechanism for the para-substitution of N,N-dimethylaniline.

An In-depth Technical Guide to the Solubility of 4-Methoxy-N,N-dimethylaniline in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxy-N,N-dimethylaniline. Understanding the solubility of this compound is crucial for its application in chemical synthesis, formulation development, and various research contexts. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.

Core Data Presentation: Solubility of this compound

Quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively available in publicly accessible literature. However, based on available data and the chemical properties of the molecule, a summary of its solubility profile is presented below. The "like dissolves like" principle suggests that this compound, being a moderately polar aromatic amine, will exhibit better solubility in organic solvents of similar polarity and limited solubility in highly polar or non-polar solvents.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Water | H₂O | 1.7 g/L[1] | 25 | Slightly soluble. |

| Ethanol | C₂H₅OH | Soluble | Not specified | Qualitative assessment based on general solubility of similar compounds. |

| Methanol | CH₃OH | Soluble | Not specified | Qualitative assessment based on general solubility of similar compounds. |

| Acetone | C₃H₆O | Soluble | Not specified | Qualitative assessment based on general solubility of similar compounds. |

| Dichloromethane | CH₂Cl₂ | Soluble | Not specified | Qualitative assessment based on general solubility of similar compounds. |

| Chloroform | CHCl₃ | Soluble | Not specified | Qualitative assessment based on general solubility of similar compounds. |

| Ethyl Acetate | C₄H₈O₂ | Soluble | Not specified | Qualitative assessment based on general solubility of similar compounds. |

| Hexane | C₆H₁₄ | Sparingly Soluble | Not specified | Expected to have low solubility due to its non-polar nature. |

| Toluene | C₇H₈ | Soluble | Not specified | Qualitative assessment based on general solubility of similar compounds. |

Note: The qualitative assessments are based on the general solubility of aromatic amines and an understanding of solvent-solute interactions. For precise quantitative data, experimental determination is highly recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols provide a standardized approach for determining the solubility of a solid compound like this compound in various solvents. The most common and reliable method is the shake-flask method.

Shake-Flask Method for Equilibrium Solubility Determination

This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

1. Materials and Equipment:

-

This compound (pure solid)

-

Selected solvents of high purity

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials or flasks with airtight screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

Phase Separation: Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and filter the solution into a clean, dry vial to remove any undissolved solid particles.

-

Dilution (if necessary): Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Determine the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

3. Validation:

-

Purity of Compound and Solvent: Ensure the purity of both the solute and the solvent, as impurities can affect solubility.

-

Temperature Control: Maintain a constant and accurately controlled temperature throughout the experiment.

-

Confirmation of Equilibrium: Verify that equilibrium has been reached by analyzing samples at multiple time points.

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of an organic compound.

Caption: Workflow for Experimental Solubility Determination.

This comprehensive guide provides researchers with the available solubility information for this compound and a robust framework for experimentally determining this critical physicochemical property. Accurate solubility data is fundamental for the successful design and execution of experiments and for the development of new chemical entities.

References

Methodological & Application

Application Notes and Protocols for 4-Methoxy-N,N-dimethylaniline in Organic Synthesis

Introduction: 4-Methoxy-N,N-dimethylaniline is a versatile electron-rich aromatic amine utilized in a variety of organic transformations. Its electron-donating methoxy and dimethylamino groups activate the aromatic ring, making it a valuable substrate and reagent in the synthesis of intermediates for dyes, pharmaceuticals, and other specialty chemicals. These application notes provide detailed protocols for several key reactions involving this compound, intended for researchers, scientists, and professionals in drug development.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. This compound serves as an excellent substrate, yielding 2-methoxy-5-(dimethylamino)benzaldehyde, a valuable synthetic intermediate.[1]

Quantitative Data:

| Reagent/Parameter | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |

| This compound | 151.21 | 44.5 | 1.0 | 6.73 g |

| (Chloromethylene)dimethyliminium Chloride (Vilsmeier Reagent) | 127.99 | 66.75 | 1.5 | 8.54 g |

| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 440 mL |

| Sodium Acetate | 82.03 | 249.2 | 5.6 | 20.44 g |

| Water | 18.02 | - | - | 200 mL |

| Diethyl Ether | 74.12 | - | - | As needed for extraction |

| Product | 2-methoxy-5-(dimethylamino)benzaldehyde | ~34.3 | - | ~6.1 g (77% yield) |

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 6.73 g (44.5 mmol) of this compound in 440 mL of N,N-dimethylformamide (DMF).

-

Addition of Vilsmeier Reagent: To the solution, add 8.54 g (66.75 mmol) of (Chloromethylene)dimethyliminium Chloride (Vilsmeier Reagent) portion-wise while maintaining the temperature with appropriate cooling.

-

Reaction: Stir the reaction mixture at room temperature for the appropriate time to ensure complete formylation. Monitor the reaction progress by a suitable technique (e.g., TLC).

-

Work-up: Upon completion, quench the reaction by carefully adding 200 mL of water.

-

Neutralization: Neutralize the reaction mixture with a solution of 20.44 g (249.2 mmol) of sodium acetate in water.

-

Extraction: Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be performed by recrystallization or column chromatography to obtain approximately 6.1 g (77% yield) of 2-methoxy-5-(dimethylamino)benzaldehyde.[1]

Diagram of Vilsmeier-Haack Reaction Workflow:

Caption: Workflow for the Vilsmeier-Haack formylation of this compound.

Photocatalytic Sulfonylation

This compound can undergo C-H sulfonylation through a photoredox-catalyzed reaction, providing a mild and operationally simple method for the synthesis of complex sulfones.

Quantitative Data for Reaction Optimization:

| Entry | Variation from Standard Conditions | Yield (%) |

| 1 | fac-Ir(ppy)₃ as photocatalyst | 0-77 |

| 2 | [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ as photocatalyst | 15-87 |

| 3 | Standard Conditions | 85 (77 isolated) |

| 4 | 1.0 equiv of NHMP sulfone precursor | 30 |

| 5 | 3.0 equiv of NHMP sulfone precursor | 80 |

| 6 | Solvent: MeCN/H₂O | 75 |

| 7 | 0.05 M in MeCN | 77 |

| 8 | Solvent: DMSO or DMF | 0 |

| 9 | No blue LED irradiation | 0 |

| 10 | No Ru(bpy)₃(PF₆)₂ | 0 |

| Standard Conditions: NHMP sulfone precursor (2 equiv), Ru(bpy)₃(PF₆)₂ (2 mol %), blue LEDs, MeCN (0.1 M), 2 h. |

Experimental Protocol (General Procedure):

-

Reaction Setup: In a 10 mL sealed vial, combine the dialkylaniline (e.g., this compound, 1 equiv), the corresponding N-hydroxymethylphthalimide (NHMP) sulfone derivative (2 or 3 equiv), and Ru(bpy)₃(PF₆)₂ (2 mol %).

-

Degassing: Evacuate the vial and backfill with N₂ gas three times.

-

Solvent Addition: Add degassed acetonitrile (MeCN) to a concentration of 0.1 M via syringe.

-

Irradiation: Irradiate the reaction mixture at 40-50 °C, positioned approximately 5.0 cm from a Kessil blue LED (λₘₐₓ = 440 nm, 100% intensity) for 2 hours.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic extracts with 1 N NaOH (3 times) to remove the phthalimide byproduct. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the sulfonylated product.

Proposed Photocatalytic Cycle:

Caption: Proposed photocatalytic cycle for the sulfonylation of anilines.

Synthesis of Azo Dyes

This compound can be used as a coupling component in the synthesis of azo dyes. A common example is the reaction with a diazonium salt, such as that derived from p-nitroaniline, to produce a brightly colored azo compound.

Quantitative Data for Azo Dye Synthesis:

| Reactant | Molar Mass ( g/mol ) | Amount | Volume/Mass |

| p-Nitroaniline | 138.12 | 1.38 g | - |

| Sodium Nitrite | 69.00 | 0.69 g | - |

| Sulfuric Acid (conc.) | 98.08 | - | 2 mL |

| This compound | 151.21 | 1.21 g | - |

| Hydrochloric Acid (1 M) | 36.46 | - | 1.5 mL |

| Sodium Hydroxide (1 M) | 40.00 | - | ~10 mL |

Experimental Protocol:

Part A: Preparation of the Diazonium Salt

-

In a flask, carefully dilute 2 mL of concentrated H₂SO₄ in 10 mL of water.

-

To this solution, add 1.38 g of p-nitroaniline and gently heat to dissolve.

-

Cool the mixture in an ice bath to between 10-15°C.

-

In a separate test tube, dissolve 0.69 g of NaNO₂ in approximately 2 mL of water.

-

Add the NaNO₂ solution dropwise to the cold p-nitroaniline mixture with stirring to form the p-nitrobenzenediazonium sulfate solution.

Part B: Azo Coupling

-

In a beaker, dissolve 1.21 g of this compound in 1.5 mL of 1 M HCl and cool in an ice bath.

-

Slowly add the cold diazonium salt solution from Part A to the this compound solution with constant stirring.

-

After the addition is complete, add approximately 10 mL of cold 1 M NaOH to the reaction mixture to precipitate the azo dye.

-

Collect the solid product by filtration, wash with water, and dry.

Diagram of Azo Dye Synthesis:

Caption: General workflow for the synthesis of an azo dye.

Synthesis of Malachite Green Analogs

This compound is a key reagent in the synthesis of triphenylmethane dyes, such as analogs of Malachite Green. The synthesis typically involves a condensation reaction with an aldehyde followed by an oxidation step.

Quantitative Data for Leuco-base Synthesis:

| Reagent | Amount (mmol) | Equivalents |

| Aldehyde | 10 | 1.0 |

| This compound | 40 | 4.0 |

| p-Toluenesulfonic acid | 10 | 1.0 |

Experimental Protocol:

Step 1: Synthesis of the Leuco-base

-

Reaction Setup: In a flask equipped with a Dean-Stark trap, combine the aldehyde (10 mmol), this compound (40 mmol), p-toluenesulfonic acid (10 mmol), and benzene (20 mL).

-

Reaction: Boil the reaction mixture for 9 hours, collecting the water that is formed in the Dean-Stark trap.

-

Work-up: After cooling, dilute the reaction mixture with benzene (40 mL) and wash twice with a 10% sodium bicarbonate solution and then with brine.

-

Purification: Evaporate the solvent and purify the residue by column chromatography on silica gel (e.g., 10:1 hexane-ethyl acetate) to afford the leuco-base.

Step 2: Oxidation to the Dye

-

Oxidation: The leuco-base is oxidized to the final dye using an oxidizing agent such as lead dioxide (PbO₂). The specific conditions for this step may vary.

Diagram of Malachite Green Analog Synthesis:

Caption: Two-step synthesis of Malachite Green analogs.

References

Application Notes and Protocols: 4-Methoxy-N,N-dimethylaniline in Amine Synthesis

Introduction

While 4-methoxy-N,N-dimethylaniline is a readily available aromatic compound, its direct application as a reagent, ligand, or additive in traditional C-N cross-coupling reactions such as the Buchwald-Hartwig amination or Ullmann condensation is not extensively documented in scientific literature. Searches for its use in these capacities did not yield specific protocols or significant data. However, the structural motifs of methoxy-substituted anilines and N,N-dimethylanilines are crucial in the synthesis of more complex molecules. This document provides detailed application notes and protocols for a related synthetic transformation: the preparation of a secondary amine, 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline, through a reductive amination pathway. This synthesis showcases the reactivity of related aniline derivatives and provides a practical guide for researchers in organic synthesis and drug development.

Synthesis of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

The synthesis of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline is achieved through the condensation of p-anisidine and 4-(dimethylamino)benzaldehyde, followed by the reduction of the resulting Schiff base. This two-step, one-pot procedure is an effective method for forming a new C-N bond.

Experimental Protocol

Materials:

-

p-Anisidine

-

4-(Dimethylamino)benzaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Two-neck round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a two-neck round-bottom flask, dissolve p-anisidine (0.009 mol, 1.1084 g) in 20 mL of methanol.

-

Addition of Aldehyde: To the stirred solution, add 4-(dimethylamino)benzaldehyde (0.01 mol, 1.4919 g).

-

Schiff Base Formation: Equip the flask with a reflux condenser and heat the mixture to 80 °C. Maintain reflux for 8 hours to facilitate the formation of the Schiff base.

-

Reduction: After 8 hours, cool the reaction mixture to room temperature.

-

Workup and Extraction: The resulting product can be isolated and purified using standard techniques such as crystallization or column chromatography.

Data Presentation

The following table summarizes the key reactants and conditions for the synthesis of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Product |

| p-Anisidine | 4-(Dimethylamino)benzaldehyde | Methanol | 80 °C | 8 hours | 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline |

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship of the key steps in the synthesis of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline.

Caption: Synthetic workflow for the preparation of a secondary amine.

Caption: Logical steps in the synthesis protocol.

Application of 4-Methoxy-N,N-dimethylaniline in Dye Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Methoxy-N,N-dimethylaniline and its analogs in the synthesis of various classes of dyes, including triarylmethane and azo dyes. The protocols are based on established methodologies and are intended to be a guide for laboratory synthesis.

Introduction: The Role of this compound in Dye Chemistry

This compound is a valuable aromatic intermediate in the synthesis of a variety of dyes. Its chemical structure, featuring both a strong electron-donating methoxy group (-OCH₃) and a dimethylamino group (-N(CH₃)₂), makes it a highly activated aromatic ring. This high electron density, particularly at the ortho and para positions relative to the activating groups, renders it an excellent nucleophile for electrophilic aromatic substitution reactions, which are central to the formation of many dye molecules.

The presence of these functional groups influences the final properties of the dye in several ways:

-

Color: The electron-donating groups are auxochromes that intensify and modify the color of the chromophore. They cause a bathochromic shift (a shift to longer wavelengths), resulting in deeper and more intense colors.

-

Solubility: The nature of the substituents can be modified to alter the solubility of the dye in various solvents, which is crucial for its application.

-

Fastness: The overall molecular structure, influenced by the starting aniline, affects the dye's fastness to light, washing, and other environmental factors.

Application in Triarylmethane Dyes

Triarylmethane dyes are characterized by a central carbon atom attached to three aromatic rings. This compound and its close analog N,N-dimethylaniline are key components in the synthesis of many such dyes, including Malachite Green and Crystal Violet. The synthesis typically involves the condensation of the aniline derivative with an aromatic aldehyde or a derivative thereof, followed by oxidation.

Synthesis of Malachite Green Analogs

A classic example is the synthesis of Malachite Green, which traditionally uses N,N-dimethylaniline. The use of this compound would result in a structurally related dye with potentially different shades and properties. The general synthesis proceeds in two steps: the formation of a colorless leuco base, followed by its oxidation to the colored dye.

This protocol describes the acid-catalyzed condensation of benzaldehyde and N,N-dimethylaniline to form the leuco base.

Materials:

-

N,N-dimethylaniline: 35 g

-

Benzaldehyde: 14 g

-

Concentrated Hydrochloric Acid: 31.5 g

-

Sodium Hydroxide solution

-

Distilled water

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle or water bath

-

Steam distillation apparatus

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, combine 35 g of N,N-dimethylaniline, 14 g of benzaldehyde, and 31.5 g of concentrated hydrochloric acid.

-

Fit the flask with a reflux condenser and heat the mixture at 100°C for 24 hours.

-